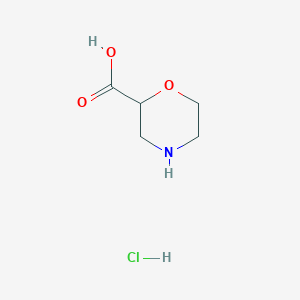

Morpholine-2-carboxylic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

morpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKJUXXMBJDEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878010-24-3 | |

| Record name | morpholine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and properties of Morpholine-2-carboxylic acid hydrochloride

An In-depth Technical Guide to the Synthesis and Properties of Morpholine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

Morpholine, a six-membered heterocycle incorporating both an amine and an ether functional group, stands as a cornerstone in contemporary drug discovery.[1] Its unique physicochemical properties—stemming from the weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen—confer advantages in modulating aqueous solubility, metabolic stability, and brain permeability.[2][3] These attributes have cemented the morpholine moiety as a "privileged structure," a versatile scaffold frequently found in a wide array of bioactive molecules with therapeutic applications ranging from oncology to central nervous system (CNS) disorders.

Within this important class of compounds, Morpholine-2-carboxylic acid, particularly as its hydrochloride salt for improved stability and handling, serves as a critical chiral building block. Its structure combines the favorable pharmacokinetic profile of the morpholine ring with the synthetic versatility of a carboxylic acid, providing a key starting point for the enantioselective synthesis of complex pharmaceutical agents.[2][4] This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, designed to equip researchers with the technical insights required for its effective utilization in drug development programs.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for both synthetic manipulations and potential biological assays.[5] The key properties are summarized below.

| Property | Data | Source |

| Molecular Formula | C₅H₁₀ClNO₃ | [6] |

| Molecular Weight | 167.59 g/mol | [6] |

| IUPAC Name | (2S)-morpholine-2-carboxylic acid;hydrochloride | [6] |

| CAS Number | 1439373-55-3 ((S)-enantiomer HCl) | [6] |

| 300582-83-6 (racemic free base) | [7] | |

| Physical Form | Solid | |

| Solubility | Predicted to be slightly soluble in water | [8] |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Core Synthesis Methodologies: A Scientist's Perspective

The synthesis of the morpholine-2-carboxylic acid core can be approached through several strategic pathways. The choice of method often depends on the desired stereochemistry (racemic vs. enantiomerically pure) and the availability of starting materials. The most prevalent and scientifically robust strategies involve intramolecular cyclization, leveraging readily available amino acid or epoxide precursors.

Strategy 1: Cyclization of Amino Alcohol Derivatives (Enantioselective)

An elegant and widely adopted approach for synthesizing enantiomerically pure morpholine-2-carboxylic acid begins with a chiral amino acid, such as L- or D-serine. This strategy anchors the desired stereochemistry at the C2 position from the outset.

The core logic involves a two-step sequence:

-

N-Alkylation: The amino group of the serine derivative is alkylated with a two-carbon unit bearing a leaving group on one end and a protected hydroxyl on the other (e.g., 2-bromoethanol or a protected equivalent).

-

Intramolecular Cyclization: The newly introduced hydroxyl group (after deprotection) undergoes an intramolecular Williamson ether synthesis, cyclizing onto the carbon bearing the leaving group derived from the serine backbone to form the morpholine ring.

This method is advantageous for its stereochemical control, directly yielding the desired enantiomer based on the choice of the starting serine enantiomer.[9]

Strategy 2: From Epichlorohydrin (Enantioselective)

Another powerful method for enantioselective synthesis utilizes chiral epichlorohydrin as the starting material. This approach builds the morpholine scaffold in a convergent manner.

The reaction sequence is as follows:

-

Ring Opening: A suitable amine, such as an amino acid ester, acts as a nucleophile to open the epoxide ring of (S)- or (R)-epichlorohydrin. This step is highly regio- and stereoselective.

-

Intramolecular Cyclization: The resulting intermediate contains both the amine and a chlorohydrin moiety. Under basic conditions, the secondary amine displaces the chloride in an intramolecular SN2 reaction to form the six-membered morpholine ring.

-

Oxidation and Deprotection: The primary alcohol is then oxidized to a carboxylic acid, followed by any necessary deprotection steps.

An operationally simple synthesis of N-BOC-morpholine-2-carboxylic acid from epichlorohydrin has been developed that avoids chromatography, making it suitable for larger-scale production.[10]

Strategy 3: N-Acylation and Cyclization of Amino Alcohols

This robust method is particularly useful for producing racemic or substituted morpholines and is analogous to the synthesis of morpholine-2,5-diones.[11][12]

-

N-Acylation: An amino alcohol (e.g., isoserine) is reacted with an α-haloacetyl halide, such as chloroacetyl chloride, under basic conditions (Schotten-Baumann conditions). This forms an N-(2-haloacetyl)amino alcohol intermediate.

-

Intramolecular Williamson Ether Synthesis: A strong base (e.g., sodium hydride) is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the halide on the adjacent acyl chain, forming the morpholine ring.

This method is highly reliable and provides a general entry into the morpholine-2-carboxylic acid scaffold.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for the synthesis of racemic Morpholine-2-carboxylic acid, adapted from established procedures for related morpholine structures.[11][12][13] It follows the N-acylation and cyclization strategy, which is broadly applicable.

Part A: Synthesis of N-(2-chloroacetyl)-3-amino-1,2-propanediol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopropane-1,2-diol (1 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0°C in an ice bath.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 equiv.) to the solution and stir vigorously.

-

Acylation: Add a solution of chloroacetyl chloride (1.1 equiv.) in THF dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture to pH ~2 with 3N HCl.[11] Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.

Part B: Cyclization to 3-(hydroxymethyl)morpholin-2-one

-

Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 1.5 equiv., 60% dispersion in mineral oil) in anhydrous THF.

-

Addition of Intermediate: Dissolve the crude intermediate from Part A in anhydrous THF and add it dropwise to the NaH suspension at 0°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

-

Workup: Extract the product with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude lactam, which can be purified by flash chromatography.

Part C: Reduction and Hydrochloride Salt Formation

-

Lactam Reduction: The intermediate lactam can be reduced to the corresponding morpholine using a suitable reducing agent like borane-THF complex (BH₃·THF).

-

Salt Formation: Dissolve the purified morpholine-2-methanol in anhydrous diethyl ether or isopropanol. Bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound. The final oxidation of the alcohol to the carboxylic acid would be performed on a protected version of the morpholine, followed by deprotection and salt formation.

Analytical Characterization: A Validating System

Confirming the structure and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques forms a self-validating system for the synthesized this compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation & Confirmation | The morpholine ring typically displays a distinct pattern of multiplets in the δ 2.8-4.0 ppm range. The two protons on the carbon adjacent to the oxygen (C6) are shifted downfield (~δ 3.8-4.0 ppm) compared to those adjacent to the nitrogen (C5, ~δ 3.0-3.2 ppm). The proton at the chiral center (C2) will appear as a distinct multiplet.[14][15] |

| ¹³C NMR | Carbon Skeleton Confirmation | Expect signals corresponding to the four unique carbons of the morpholine ring. The carbon adjacent to the oxygen (C6) will be the most downfield (~δ 67 ppm), followed by the carbon bearing the carboxylic acid (C2). The remaining two carbons (C3, C5) will appear further upfield. The carbonyl carbon of the acid will be observed around δ 170-175 ppm.[5] |

| Mass Spectrometry (MS) | Molecular Weight Verification | Electrospray ionization (ESI-MS) will show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base. |

| HPLC | Purity Assessment | Reversed-phase HPLC is used to determine the purity of the final compound, which should typically be >97% for research applications.[5] |

| FT-IR Spectroscopy | Functional Group Identification | A broad absorption in the 2500-3300 cm⁻¹ range indicates the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[5] |

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value chiral intermediate. Its utility lies in providing a pre-formed, stereochemically defined scaffold that can be elaborated into more complex drug candidates.

-

CNS-Active Agents: The morpholine ring is known to improve blood-brain barrier penetration, making it a valuable component in drugs targeting the central nervous system.[2][3] C-2 substituted morpholine derivatives have been investigated as potent inhibitors of β-secretase (BACE-1), an enzyme implicated in the pathology of Alzheimer's disease.[3]

-

Peptidomimetics: The amino acid-like structure of this compound makes it an excellent building block for the synthesis of peptidomimetics, where the morpholine ring introduces conformational constraint and improved metabolic stability compared to natural peptide backbones.[2]

-

Asymmetric Catalysis: Chiral morpholine derivatives are employed as ligands in asymmetric catalysis, facilitating the stereoselective synthesis of other chiral molecules.[4]

Conclusion

This compound is a quintessential example of a privileged building block in modern medicinal chemistry. Its synthesis, accessible through multiple robust and stereoselective routes, provides a reliable source of this valuable intermediate. The compound's inherent properties, derived from the morpholine scaffold, offer a strategic advantage in the design of novel therapeutics with optimized pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for next-generation medicines.

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. (S)-Morpholine-2-carboxylic acid | 154731-81-4 | Benchchem [benchchem.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

- 6. (S)-Morpholine-2-carboxylic acid hydrochloride | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3 - BuyersGuideChem [buyersguidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. acdlabs.com [acdlabs.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-Morpholine-2-carboxylic acid hydrochloride: A Chiral Building Block for Drug Discovery

Introduction: (R)-Morpholine-2-carboxylic acid hydrochloride, a chiral heterocyclic compound, has emerged as a significant building block for researchers and scientists in the field of drug development. Its rigid, yet conformationally flexible morpholine scaffold, combined with the stereospecificity of the (R)-enantiomer, offers a unique platform for the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in medicinal chemistry, and essential safety and handling information. The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity.[1][2]

Core Properties and Identification

(R)-Morpholine-2-carboxylic acid hydrochloride is a white to off-white solid. Its fundamental properties are crucial for its application in chemical synthesis and are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1273577-14-2 | [3][4] |

| Molecular Formula | C5H10ClNO3 | [3] |

| Molecular Weight | 167.59 g/mol | [3] |

| Appearance | No data available (typically a white to off-white solid) | [3] |

| Purity | Typically ≥98% | [3] |

| InChI Key | XLKJUXXMBJDEBH-PGMHMLKASA-N | [3] |

Synthesis and Characterization

The enantioselective synthesis of (R)-Morpholine-2-carboxylic acid is paramount to its utility as a chiral building block. Several synthetic strategies have been developed for chiral morpholine derivatives, often involving the use of chiral starting materials or enantioselective catalytic methods.

A common approach involves the enzyme-catalyzed kinetic resolution of a racemic mixture of a suitable morpholine precursor.[6] For instance, the synthesis can be achieved through the resolution of a racemic N-protected morpholine-2-carboxylic acid ester.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic approach to obtaining enantiomerically pure N-protected morpholine-2-carboxylic acids, which can then be deprotected and converted to the hydrochloride salt.

Caption: Generalized synthetic pathway for (R)-Morpholine-2-carboxylic acid hydrochloride.

Characterization Techniques

The structural integrity and purity of (R)-Morpholine-2-carboxylic acid hydrochloride are confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the morpholine ring protons and the carboxylic acid proton. The protons on the carbons adjacent to the oxygen and nitrogen atoms would appear at distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would display unique signals for each of the five carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-H and C-O stretches of the morpholine ring.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): This technique is essential to determine the enantiomeric purity of the final product, ensuring the prevalence of the desired (R)-enantiomer.

Applications in Drug Discovery and Medicinal Chemistry

The morpholine scaffold is a cornerstone in modern medicinal chemistry, and chiral derivatives like (R)-Morpholine-2-carboxylic acid are of particular interest. The incorporation of a morpholine moiety can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2]

Key Advantages of the Morpholine Scaffold:

-

Improved Physicochemical Properties: The presence of the ether oxygen and the secondary amine in the morpholine ring can lead to improved aqueous solubility and a favorable lipophilicity profile, which are critical for drug absorption and distribution.[2]

-

Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to other cyclic amines, potentially leading to a longer half-life of the drug in the body.

-

Structural Rigidity and Conformational Control: The chair-like conformation of the morpholine ring can provide a degree of rigidity to a molecule, which can be advantageous for binding to a specific biological target. The chirality at the 2-position further refines the three-dimensional structure, allowing for precise interactions with chiral biological macromolecules like proteins and enzymes.[7]

Role as a Chiral Building Block:

(R)-Morpholine-2-carboxylic acid hydrochloride serves as a versatile starting material for the synthesis of more complex molecules. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol. This allows for the incorporation of the chiral morpholine unit into a larger molecular framework.

While specific examples of APIs synthesized directly from (R)-Morpholine-2-carboxylic acid hydrochloride are not extensively documented in publicly available literature, the broader class of chiral morpholine derivatives are key components in a variety of therapeutic agents, including kinase inhibitors and central nervous system (CNS) active compounds.[8][9] For instance, morpholine-containing compounds have been investigated for their potential as anticancer agents and antibiotics.[10][11]

The synthesis of new quinoline-2-carboxylic acid compounds with antimicrobial activity has been reported, highlighting the utility of carboxylic acid building blocks in developing novel therapeutic agents.[5]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic.

-

In case of exposure:

-

Skin contact: Wash the affected area thoroughly with soap and water.

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water and seek immediate medical attention.

-

Conclusion

(R)-Morpholine-2-carboxylic acid hydrochloride is a valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the advantageous properties of the morpholine scaffold make it an attractive starting material for the synthesis of novel therapeutic agents. While further characterization of its physical properties is warranted, the existing knowledge of its synthesis and the broader applications of morpholine derivatives underscore its importance for medicinal chemists and pharmaceutical researchers.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. (R)-Morpholine-2-carboxylic acid hydrochloride [cymitquimica.com]

- 4. 1273577-14-2|(R)-Morpholine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. researchgate.net [researchgate.net]

- 7. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 11. Morpholine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Synthesis of (S)-Morpholine-2-carboxylic acid hydrochloride

<_Step_2>

For Researchers, Scientists, and Drug Development Professionals

(S)-Morpholine-2-carboxylic acid hydrochloride is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its constrained heterocyclic structure is a desirable feature in drug design, often leading to enhanced potency and selectivity. This guide provides a comprehensive overview of a robust and scalable synthetic route to this important molecule, focusing on the underlying chemical principles and practical considerations for laboratory and potential large-scale production.

Part 1: Strategic Synthesis Design

The primary challenge in synthesizing (S)-Morpholine-2-carboxylic acid hydrochloride lies in the stereocontrolled formation of the chiral center at the C2 position of the morpholine ring. Several synthetic strategies have been developed, with the most common approaches starting from readily available chiral precursors such as amino acids. The route detailed here begins with L-serine, a natural and inexpensive starting material, ensuring the desired (S)-stereochemistry is carried through to the final product.

The overall synthetic strategy involves three key transformations:

-

Protection of the amino and carboxylic acid functionalities of L-serine to prevent unwanted side reactions.

-

Intramolecular cyclization to form the morpholine ring.

-

Deprotection to yield the final hydrochloride salt.

Part 2: Detailed Experimental Protocol and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, accompanied by explanations of the critical parameters and reaction mechanisms.

Step 1: N- and O-Protection of L-Serine

The initial step involves the protection of both the amine and the hydroxyl groups of L-serine. The tert-butoxycarbonyl (Boc) group is an excellent choice for the amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The hydroxyl group is typically protected as a benzyl ether.

Protocol:

-

Suspend L-serine in a suitable solvent such as a mixture of dioxane and water.

-

Add sodium hydroxide to deprotonate the carboxylic acid and amino groups.

-

Add di-tert-butyl dicarbonate ((Boc)2O) to introduce the Boc protecting group on the nitrogen atom.

-

After completion of the N-protection, add benzyl bromide (BnBr) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the benzylation of the hydroxyl group.

-

Acidify the reaction mixture to protonate the carboxylate and extract the N-Boc-O-benzyl-L-serine.

Causality and Expertise: The use of a biphasic solvent system and a phase-transfer catalyst is crucial for the efficient benzylation of the hydroxyl group. The Boc group is introduced first under basic conditions where the amine is more nucleophilic than the hydroxyl group.

Step 2: Reduction and Halogenation

The carboxylic acid is then selectively reduced to a primary alcohol, which is subsequently converted to a halide to facilitate the upcoming cyclization.

Protocol:

-

Dissolve the N-Boc-O-benzyl-L-serine in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a reducing agent such as borane-tetrahydrofuran complex (BH3·THF) dropwise.

-

After the reduction is complete, quench the reaction carefully with methanol.

-

The resulting alcohol is then converted to a bromide using a reagent like carbon tetrabromide (CBr4) and triphenylphosphine (PPh3).

Trustworthiness: This two-step sequence is a reliable method for converting a carboxylic acid to a primary halide without affecting the other functional groups. The reaction progress should be monitored by thin-layer chromatography (TTC) to ensure complete conversion.

Step 3: Intramolecular Cyclization and Deprotection

This is the key ring-forming step, followed by the removal of the protecting groups to yield the target molecule.

Protocol:

-

Treat the N-Boc-O-benzyl-2-amino-3-benzyloxy-1-bromopropane with a strong, non-nucleophilic base such as sodium hydride (NaH) in THF. This will deprotonate the nitrogen, which then acts as a nucleophile to displace the bromide in an intramolecular SN2 reaction, forming the morpholine ring.

-

The resulting N-Boc-(S)-morpholine-2-carboxylic acid benzyl ester is then subjected to hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This step simultaneously removes the benzyl protecting group from the oxygen and the benzyl ester.

-

Finally, the Boc group is removed by treatment with hydrochloric acid in a suitable solvent like dioxane or methanol. Evaporation of the solvent yields (S)-Morpholine-2-carboxylic acid hydrochloride as a solid.

Authoritative Grounding: The intramolecular cyclization is a classic example of a Williamson ether synthesis adapted for amine alkylation. The stereochemistry at the C2 position is retained throughout this sequence. For further reading on similar synthetic strategies, refer to publications in journals such as Organic Process Research & Development and The Journal of Organic Chemistry.[1]

Synthesis Workflow Diagram

Caption: Synthetic pathway from L-Serine to (S)-Morpholine-2-carboxylic acid hydrochloride.

Part 3: Purification and Characterization

Purification

The final product, (S)-Morpholine-2-carboxylic acid hydrochloride, is typically purified by recrystallization.[2][3] A common solvent system for this is a mixture of a polar protic solvent like ethanol or methanol and a less polar solvent like diethyl ether or isopropyl acetate.[4] The crude product is dissolved in the minimum amount of the hot polar solvent, and the less polar solvent is added until turbidity is observed. Upon cooling, the pure hydrochloride salt crystallizes out.

Characterization Data

| Property | Value |

| Molecular Formula | C5H10ClNO3[5] |

| Molecular Weight | 167.59 g/mol [5] |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity |

| Solubility | Soluble in water and methanol |

The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.

Conclusion

The synthesis of (S)-Morpholine-2-carboxylic acid hydrochloride from L-serine is a well-established and reliable method that provides access to this valuable chiral building block. By carefully controlling the reaction conditions and employing appropriate protecting group strategies, high yields and excellent enantiomeric purity can be achieved. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently synthesize this important compound for their research and development needs.

References

- 1. researchgate.net [researchgate.net]

- 2. US20110301346A1 - Process for the purification of amorolfine hydrochloride - Google Patents [patents.google.com]

- 3. US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride - Google Patents [patents.google.com]

- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 5. (S)-Morpholine-2-carboxylic acid hydrochloride | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Morpholine-2-carboxylic Acid Hydrochloride: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility and stability of morpholine-2-carboxylic acid hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical importance of these physicochemical properties in drug discovery and development, this document synthesizes available data with established scientific principles to offer a practical framework for researchers. The guide details experimental protocols for solubility determination and forced degradation studies, elucidates probable degradation pathways, and outlines a robust stability-indicating analytical method. All quantitative data is presented in clear, accessible tables, and complex workflows are visualized using diagrams to enhance understanding and application in a laboratory setting. This document is intended to be a vital resource for scientists and professionals working with this and structurally related compounds.

Introduction: The Significance of this compound in Drug Discovery

Morpholine and its derivatives are integral scaffolds in a multitude of pharmacologically active agents, valued for their ability to improve aqueous solubility and metabolic stability. This compound, as a chiral building block, offers a unique three-dimensional structure that is increasingly incorporated into novel therapeutic candidates.

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug development. Solubility directly impacts formulation strategies and bioavailability, while a comprehensive stability profile is essential for ensuring the safety, efficacy, and shelf-life of any resulting drug product. This guide provides a detailed exploration of these critical parameters, offering both theoretical insights and practical methodologies.

Solubility Profile of this compound

Predicted and Comparative Solubility Data

Based on the structure and the presence of the hydrochloride salt, a predicted solubility profile in common laboratory solvents is presented in Table 1. These values are estimates based on the properties of similar small molecule amino acid hydrochlorides and should be experimentally verified.

Table 1: Predicted Solubility of this compound at Ambient Temperature

| Solvent | Predicted Solubility (mg/mL) | Rationale |

| Water | > 100 | The hydrochloride salt of an amino acid is expected to be highly soluble in water. |

| Methanol | 10 - 50 | Good solubility is expected in polar protic solvents. |

| Ethanol | 5 - 20 | Solubility is likely lower than in methanol due to decreased polarity. |

| Dimethyl Sulfoxide (DMSO) | > 50 | High solubility is anticipated in this polar aprotic solvent. |

| Acetonitrile | 1 - 10 | Limited solubility is expected due to the lower polarity compared to other listed solvents. |

| Dichloromethane | < 1 | Poor solubility is predicted in non-polar organic solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The definitive determination of solubility requires experimental validation. The shake-flask method is a reliable and widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, methanol, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV or CAD)

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL from the determined concentration and the dilution factor.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated, a prerequisite for determining equilibrium solubility.

-

Controlled Temperature: Solubility is temperature-dependent, so a constant temperature is crucial for reproducible results.

-

Filtration: Removes undissolved solid particles that would otherwise lead to an overestimation of solubility.

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Profile and Degradation Pathways

This compound is reported to be sensitive to light, humidity, and heat.[1] As a hydrochloride salt of an amino acid derivative, it is susceptible to various degradation pathways under stress conditions. A thorough understanding of its stability is crucial for developing stable formulations and establishing appropriate storage conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | To assess susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | To evaluate stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | To investigate susceptibility to oxidative degradation. |

| Thermal Degradation | Solid state at 80 °C for 48 hours | To assess the impact of heat on the solid form. |

| Photostability | ICH Q1B guidelines (exposure to UV and visible light) | To determine the compound's sensitivity to light. |

Predicted Degradation Pathways

Based on the chemical structure of this compound and known degradation pathways of related compounds, several degradation mechanisms can be anticipated:

-

Hydrolytic Degradation: Under acidic or basic conditions, the morpholine ring could potentially undergo cleavage. The ether linkage within the morpholine ring may be susceptible to acid-catalyzed hydrolysis, while the secondary amine could be involved in base-catalyzed reactions.

-

Oxidative Degradation: The secondary amine in the morpholine ring is a likely site for oxidation, potentially forming an N-oxide derivative. This is a common degradation pathway for morpholine-containing pharmaceuticals.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group could occur. Ring opening or other complex degradation pathways may also be initiated by heat.

-

Photodegradation: Exposure to UV or visible light can generate free radicals, leading to a variety of degradation products. The specific photolytic pathway would depend on the wavelength of light and the presence of photosensitizers.

Caption: Predicted Degradation Pathways of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is required to accurately quantify the parent compound and separate it from any potential degradation products, process impurities, and excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach for this purpose.

Recommended HPLC Method Parameters

The following HPLC parameters are provided as a starting point for method development and should be optimized for the specific application.

Table 3: Illustrative HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reverse-phase column suitable for a wide range of polar and non-polar compounds. |

| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape and is compatible with mass spectrometry. |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | A common organic modifier for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 20 minutes | A gradient elution is recommended to ensure separation of the polar parent compound from potentially less polar degradation products. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | UV at 210 nm | The carboxylic acid and morpholine moieties may have some UV absorbance at lower wavelengths. |

| Injection Volume | 10 µL | A standard injection volume. |

Experimental Protocol for Forced Degradation Sample Analysis

Objective: To analyze samples from forced degradation studies to assess the stability of this compound and the specificity of the analytical method.

Procedure:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic studies).

-

Expose the solutions to the stress conditions as outlined in Table 2.

-

At specified time points, withdraw an aliquot of each sample.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples with the mobile phase to a concentration suitable for HPLC analysis.

-

Inject the samples onto the HPLC system and record the chromatograms.

-

Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of degradation.

Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Caption: Workflow for Stability-Indicating Method Development and Validation.

Conclusion

This technical guide has provided a comprehensive overview of the critical solubility and stability characteristics of this compound. While specific experimental data for this compound is limited, this guide offers a robust framework based on established scientific principles and data from analogous structures. The detailed protocols for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method are designed to be directly applicable in a research and development setting. By following the methodologies outlined herein, researchers and drug development professionals can confidently assess the physicochemical properties of this compound, enabling its effective and reliable use in the synthesis of novel therapeutic agents.

References

A Senior Application Scientist's Guide to Enantiopure Morpholine-2-carboxylic Acid: Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold." Its prevalence in numerous approved drugs and clinical candidates is a testament to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and bioavailability.[1] When chirality is introduced at the 2-position, enantiopure morpholine-2-carboxylic acid emerges as a highly valuable chiral building block. Its constrained conformation and the presence of three distinct functional groups—a secondary amine, an ether, and a carboxylic acid—offer a versatile platform for the synthesis of complex, stereochemically defined molecules. This guide provides an in-depth technical overview of the commercial availability of (R)- and (S)-morpholine-2-carboxylic acid, principal synthetic routes to access these enantiomers, and their application in drug discovery.

I. Commercial Availability of Enantiopure Morpholine-2-carboxylic Acid and Its Derivatives

For researchers and process chemists, direct procurement of enantiopure starting materials is often the most time-efficient approach. Enantiopure morpholine-2-carboxylic acid is commercially available in several forms: the free acid, as its hydrochloride salt, and with the nitrogen atom protected, most commonly with a tert-butyloxycarbonyl (Boc) group. The choice of which form to purchase depends on the intended subsequent chemical transformations.

Below is a summary of representative commercial suppliers for these compounds. Purity levels are typically high (≥95%), making them suitable for most research and development applications.

| Compound | Enantiomer | Form | Representative Suppliers | Representative Product Numbers | Purity |

| Morpholine-2-carboxylic acid | (R) | Free Acid | AChemBlock[2], ChemScene[3] | 10203, CS-0102851 | ≥96% |

| (S) | Free Acid | 2A-Biotech[4] | 2A-9077326 | N/A | |

| Morpholine-2-carboxylic acid HCl | (R) | HCl Salt | BLD Pharm[5], CymitQuimica[6] | BD13194711, 10-F362043 | ≥98% |

| (S) | HCl Salt | CookeChem[7], Synblock[8] | BD0003932, SB44759 | ≥95% | |

| N-Boc-Morpholine-2-carboxylic acid | (R) | N-Boc | Fluorochem[9], VSNCHEM[10] | F048653, VC30160 | ≥95% |

| (S) | N-Boc | AChemBlock | B-1034 | 97% | |

| (Racemic) N-Boc-Morpholine-2-carboxylic acid | Racemic | N-Boc | Sigma-Aldrich, BLD Pharm[11], Acros Pharmatech[12] | AMBH2D702727, BD1321006, AMP162 | ≥95% |

II. Synthetic Strategies for Enantiopure Morpholine-2-carboxylic Acid

While direct purchase is convenient, large-scale campaigns or the need for specific derivatives often necessitate in-house synthesis. The two predominant strategies for obtaining enantiopure morpholine-2-carboxylic acid are enzymatic kinetic resolution and asymmetric hydrogenation.

A. Enzymatic Kinetic Resolution: A Scalable and Highly Selective Approach

Kinetic resolution is a powerful technique that leverages the stereoselectivity of an enzyme to differentiate between the two enantiomers of a racemic mixture. In the context of morpholine-2-carboxylic acid, a common strategy involves the lipase-catalyzed hydrolysis of a racemic ester derivative.

Causality Behind the Method: Lipases, such as those from Candida rugosa or Candida antarctica, are highly effective at catalyzing the hydrolysis of esters.[13] Their active sites are chiral, allowing them to preferentially bind and react with one enantiomer of a chiral substrate over the other. This difference in reaction rates enables the separation of the racemic mixture into an unreacted ester (one enantiomer) and a carboxylic acid (the other enantiomer), both in high enantiomeric excess. This method is particularly favored for its operational simplicity, mild reaction conditions, and high selectivity, making it amenable to scale-up.

Diagram of Lipase-Catalyzed Kinetic Resolution Workflow

Caption: Workflow for obtaining both enantiomers of morpholine-2-carboxylic acid via enzymatic kinetic resolution.

Detailed Protocol: Enzymatic Kinetic Resolution of Racemic n-Butyl 4-Benzylmorpholine-2-carboxylate

This protocol is adapted from a procedure described for the synthesis of reboxetine analogs.

Step 1: Preparation of Racemic Ester The racemic starting material, n-butyl 4-benzylmorpholine-2-carboxylate, can be synthesized in two steps from N-benzylethanolamine.

Step 2: Enzymatic Hydrolysis

-

To a stirred solution of Candida rugosa lipase (e.g., 1 g) in water (1 L), add a solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (e.g., 50 g, 0.18 mol) in tert-butyl methyl ether (t-BuOMe, 1 L).

-

Stir the biphasic mixture vigorously at room temperature for 24-30 hours. Monitor the reaction progress by HPLC to determine the extent of hydrolysis.

-

Once the reaction has reached approximately 50% conversion, cease stirring and allow the layers to separate.

-

Separate the organic and aqueous phases. Wash the aqueous layer with t-BuOMe (0.5 L).

-

Combine the organic layers, wash with water (0.3 L), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the unreacted (R)-ester as an oil.

-

The aqueous layer contains the sodium salt of the (S)-acid. Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts and concentrate to yield the (S)-acid as a solid.

Step 3: Chemical Hydrolysis of the Unreacted Ester

-

Dissolve the recovered (R)-ester in a suitable solvent (e.g., methanol).

-

Add an aqueous solution of a base (e.g., 2M NaOH) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or HPLC).

-

Remove the organic solvent under reduced pressure, acidify the aqueous residue to pH 2-3 with 1M HCl, and extract the (R)-acid with an organic solvent.

-

Dry and concentrate the organic extracts to yield the (R)-morpholine-2-carboxylic acid.

Self-Validation: The enantiomeric excess (ee) of both the recovered ester and the hydrolyzed acid should be determined by chiral HPLC. For a successful resolution, both products should have high ee values (>95%).

| Substrate | Enzyme | Product | Yield | Enantiomeric Excess (ee) |

| Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Candida rugosa lipase | (R)-ester | ~48% | >99% |

| (S)-acid | ~49% | >99% |

B. Asymmetric Hydrogenation: A Direct Route to Enantiopure Products

Asymmetric hydrogenation offers a more direct route to enantiomerically enriched compounds by converting a prochiral precursor into a chiral product using a chiral catalyst. For the synthesis of 2-substituted morpholines, this typically involves the hydrogenation of a dehydromorpholine substrate.

Causality Behind the Method: This method relies on the use of a transition metal catalyst (commonly rhodium or ruthenium) complexed with a chiral phosphine ligand.[14] The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the double bond of the prochiral substrate, leading to the formation of one enantiomer in excess. The choice of N-protecting group on the dehydromorpholine is crucial, as it can influence the reactivity and stereoselectivity of the hydrogenation. N-acyl groups are often used to activate the enamine double bond.[15]

Diagram of Rhodium-Catalyzed Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation of a prochiral dehydromorpholine to an enantiopure morpholine derivative.

Detailed Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol is a representative procedure based on published methods for the asymmetric hydrogenation of N-acyl enamides.[15]

Step 1: Catalyst Preparation

-

In a glovebox, charge a Schlenk flask with the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos) in a 1:1.1 molar ratio.

-

Add a degassed solvent (e.g., methanol or dichloromethane) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

Step 2: Asymmetric Hydrogenation

-

In a separate flask, dissolve the N-acyl-dehydromorpholine substrate in the same degassed solvent.

-

Transfer the substrate solution to a high-pressure autoclave.

-

Add the pre-formed catalyst solution to the autoclave.

-

Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

-

Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched N-acyl morpholine derivative.

Step 3: Deprotection

-

The N-acyl group can be removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the free enantiopure morpholine derivative.

Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC or GC. High ee values (>90%) indicate a successful asymmetric hydrogenation.

| Substrate | Catalyst System | Product ee |

| N-Cbz-2-phenyl-dehydromorpholine | [Rh(COD)(SKP)]BF4 | 92% |

| N-Cbz-2-(4-fluorophenyl)-dehydromorpholine | [Rh(COD)(SKP)]BF4 | 92% |

| N-Cbz-2-(4-methoxyphenyl)-dehydromorpholine | [Rh(COD)(SKP*)]BF4 | 94% |

Data adapted from reference[15].

III. Applications in Drug Discovery

The enantiopure morpholine-2-carboxylic acid scaffold is a key component in a variety of bioactive molecules due to its ability to present substituents in a well-defined three-dimensional orientation.

A. Reboxetine and its Analogs

One of the most prominent applications of enantiopure morpholine-2-carboxylic acid is in the synthesis of the antidepressant drug reboxetine and its analogs. Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI). The synthesis of these molecules often involves the conversion of the carboxylic acid to a hydroxymethyl group, followed by further functionalization. The stereochemistry at the 2-position of the morpholine ring is critical for the pharmacological activity of these compounds.

B. Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

The morpholine scaffold is also found in inhibitors of GSK-3β, a kinase implicated in a range of diseases including neurodegenerative disorders, bipolar disorder, and diabetes.[16][17] The enantiomer of a potent GSK-3β inhibitor has been synthesized from a 2-substituted chiral morpholine, which was in turn prepared via asymmetric hydrogenation.[15] This highlights the utility of enantiopure morpholine derivatives in the development of kinase inhibitors.

C. Other Therapeutic Areas

The versatility of the morpholine scaffold has led to its incorporation into molecules targeting a wide range of therapeutic areas, including cancer, inflammation, and infectious diseases.[18][19] The ability to readily modify the substituents on the morpholine ring, coupled with the stereochemical control offered by the chiral morpholine-2-carboxylic acid starting material, makes it an attractive scaffold for generating libraries of compounds for lead optimization in drug discovery programs.

Conclusion

Enantiopure morpholine-2-carboxylic acid is a valuable and versatile chiral building block for drug discovery and development. Its commercial availability in various forms provides a convenient entry point for its use in synthesis. For larger scale or more specialized needs, efficient and scalable synthetic routes, such as enzymatic kinetic resolution and asymmetric hydrogenation, are well-established. The demonstrated importance of this scaffold in bioactive molecules, including reboxetine and GSK-3β inhibitors, underscores its continued relevance in the pursuit of new therapeutics. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the practical knowledge needed to effectively utilize this important chiral synthon in their work.

References

- 1. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-morpholine-2-carboxylic acid 96% | CAS: 1212396-52-5 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 1273577-14-2|(R)-Morpholine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. (R)-Morpholine-2-carboxylic acid hydrochloride [cymitquimica.com]

- 7. (S)-Morpholine-2-carboxylic acid hydrochloride , 95% , 1439373-55-3 - CookeChem [cookechem.com]

- 8. CAS 1439373-55-3 | (S)-Morpholine-2-carboxylic acid hydrochloride - Synblock [synblock.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. (R)-N-BOC-MORPHOLINE-2-CARBOXYLIC ACID | VSNCHEM [vsnchem.com]

- 11. 189321-66-2|N-Boc-morpholine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 12. N-Boc-Morpholine-2-carboxylic acid [acrospharma.co.kr]

- 13. 1802376-12-0|(S)-Morpholine-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. scbt.com [scbt.com]

- 16. Design of Novel GSK-3β Inhibitors Based on Artificial Intelligence and Molecular Modeling - Armaghane Danesh [armaghanj.yums.ac.ir]

- 17. Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of Morpholine-2-carboxylic Acid Hydrochloride

Introduction: The Structural Significance of Morpholine-2-carboxylic Acid Hydrochloride

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The morpholine ring is a privileged scaffold, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The carboxylic acid moiety at the 2-position, combined with the hydrochloride salt form, further enhances its utility as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.

Accurate and unambiguous structural confirmation of such building blocks is paramount to ensure the integrity and reproducibility of downstream synthetic efforts and biological screening. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. We will delve into the theoretical underpinnings of each technique, provide field-proven experimental protocols, and offer expert interpretation of the expected spectral data.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents several key features that are differentiable by spectroscopic methods. The morpholine ring typically exists in a chair conformation. The presence of a carboxylic acid, an ether linkage, and a secondary amine (as a hydrochloride salt) gives rise to a unique spectroscopic fingerprint.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons in the chair-like conformation of the morpholine ring. The protonation of the nitrogen atom by HCl will lead to a downfield shift of the adjacent protons.

Expected ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.3 - 4.5 | dd | 1H | H-2 | Methine proton alpha to the carbonyl group and the ring oxygen. |

| ~4.0 - 4.2 | m | 2H | H-5 | Methylene protons adjacent to the oxygen. |

| ~3.6 - 3.8 | m | 2H | H-6 | Methylene protons adjacent to the protonated nitrogen. |

| ~3.2 - 3.4 | m | 2H | H-3 | Methylene protons adjacent to the protonated nitrogen. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation: The morpholine ring protons typically show complex splitting patterns due to geminal and vicinal coupling. The protons on carbons adjacent to the electronegative oxygen atom (C5-H) are expected to be deshielded and resonate at a lower field compared to the protons on the carbons adjacent to the nitrogen (C3-H and C6-H)[1]. The proton at C2 is further deshielded by the adjacent carboxylic acid group.

¹³C NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum provides a simplified view of the carbon framework, with each unique carbon atom giving a single resonance. The chemical shifts are indicative of the electronic environment of each carbon.

Expected ¹³C NMR Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 - 180 | C=O | Carboxylic acid carbonyl carbon. |

| ~68 - 72 | C-5 | Carbon adjacent to the ring oxygen. |

| ~60 - 64 | C-2 | Carbon bearing the carboxylic acid group. |

| ~45 - 50 | C-3, C-6 | Carbons adjacent to the protonated nitrogen. |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation: The carbonyl carbon of the carboxylic acid is the most downfield signal. The carbons adjacent to the oxygen (C-2 and C-5) are significantly downfield compared to the carbons adjacent to the nitrogen (C-3 and C-6), reflecting the higher electronegativity of oxygen[1].

Experimental Protocol for NMR Spectroscopy

Trustworthiness: This protocol is designed to yield high-quality, reproducible NMR data for polar small molecules like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial[1].

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆)[1]. Deuterium oxide (D₂O) is a good choice for hydrochloride salts due to their high polarity.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high resolution. This is an iterative process to minimize peak broadening.

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

References

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unassuming structure belies a profound impact on the properties of bioactive molecules. This technical guide provides a comprehensive analysis of the multifaceted roles of the morpholine scaffold in drug discovery and development. We will explore its fundamental physicochemical properties, its strategic application in optimizing pharmacokinetic and pharmacodynamic profiles, and its prevalence in a wide array of therapeutic agents, with a particular focus on central nervous system (CNS) disorders and oncology. This guide will also delve into synthetic strategies, structure-activity relationships (SAR), and the metabolic considerations that are crucial for harnessing the full potential of this versatile chemical entity.

Introduction: The Unassuming Power of a Privileged Scaffold

In the vast and ever-expanding universe of chemical structures employed in drug design, certain molecular frameworks appear with remarkable frequency across a multitude of biological targets. These are termed "privileged scaffolds," and the morpholine ring is a quintessential example.[1][2] Its prevalence is not a matter of chance but a direct consequence of the advantageous physicochemical, biological, and metabolic properties it imparts to a molecule.[1][3]

The morpholine moiety is a versatile and readily accessible synthetic building block that can be easily introduced into a lead compound.[1][2] Its unique combination of a weakly basic nitrogen atom and an oxygen atom in a flexible chair-like conformation allows it to engage in a variety of non-covalent interactions, including hydrogen bonding and hydrophobic interactions.[4][5] This adaptability makes it a valuable tool for medicinal chemists seeking to fine-tune the properties of a drug candidate to achieve the desired therapeutic effect.

Physicochemical and Pharmacokinetic Advantages of the Morpholine Scaffold

The incorporation of a morpholine ring into a drug candidate can significantly enhance its drug-like properties. This is a primary reason for its widespread use in medicinal chemistry.[1][2]

Modulation of Physicochemical Properties

The presence of the morpholine moiety has a profound impact on several key physicochemical parameters that govern a drug's behavior in a biological system:

-

Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which often leads to improved aqueous solubility.[6] This is a critical factor for oral bioavailability and formulation development.

-

Lipophilicity: The morpholine ring provides a favorable balance between hydrophilic and lipophilic character.[4][5] This balanced profile is particularly advantageous for drugs targeting the central nervous system, as it can facilitate crossing the blood-brain barrier (BBB).[4][5][7]

-

Basicity (pKa): The electron-withdrawing effect of the oxygen atom reduces the basicity of the nitrogen atom compared to piperidine.[8] This results in a pKa value for the morpholine nitrogen that is often close to physiological pH, which can be beneficial for optimizing absorption and distribution.[4][5]

Impact on Pharmacokinetics

The physicochemical advantages of the morpholine scaffold translate directly into improved pharmacokinetic (PK) profiles:

-

Absorption and Bioavailability: Enhanced solubility and a favorable pKa can lead to improved oral absorption and bioavailability.[1][2]

-

Distribution: The balanced lipophilicity of morpholine-containing compounds can influence their distribution throughout the body, including penetration into the CNS.[4][5][[“]]

-

Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than the corresponding piperidine ring.[8] The electron-withdrawing oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[8] However, it is not metabolically inert and can undergo N-dealkylation, ring oxidation, or N-oxidation.[8][10]

-

Clearance: The metabolic stability of the morpholine ring can contribute to a more favorable clearance profile and a longer half-life in the body.[4][5]

| Property | Impact of Morpholine Scaffold | Reference |

| Aqueous Solubility | Generally Increased | [6] |

| Lipophilicity | Balanced Hydrophilic-Lipophilic Profile | [4][5] |

| Basicity (pKa) | Reduced Compared to Piperidine | [8] |

| Metabolic Stability | Generally Increased Compared to Piperidine | [8] |

| Blood-Brain Barrier Permeability | Often Enhanced | [4][5][7] |

The Role of Morpholine in Drug-Target Interactions and Pharmacodynamics

Beyond its influence on pharmacokinetics, the morpholine scaffold often plays a direct and crucial role in the interaction of a drug with its biological target, thereby influencing its pharmacodynamics.

A Versatile Pharmacophore

The morpholine ring can act as a key component of a pharmacophore, the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity.[1][11]

-

Hydrogen Bonding: The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, allowing it to form crucial interactions with amino acid residues in the active site of a protein.[4][5]

-

Hydrophobic Interactions: The carbon atoms of the morpholine ring can participate in hydrophobic interactions with nonpolar regions of a binding pocket.[4][5]

-

Scaffold for Substituents: The morpholine ring can serve as a rigid scaffold to orient other functional groups in the correct spatial arrangement for optimal binding to a target.[4][5] In the case of the approved drug aprepitant, the morpholine ring acts as a scaffold to correctly position three interacting arms within the NK1 receptor.[4][5]

Case Study: Kinase Inhibitors

A prominent area where the morpholine scaffold has proven invaluable is in the development of kinase inhibitors, a major class of anticancer drugs.[12] Many kinase inhibitors target the ATP-binding site of the enzyme. The morpholine ring has been shown to form a key hydrogen bond with the "hinge" region of the kinase domain, a critical interaction for potent inhibition.[4][5]

For example, in PI3K and mTOR inhibitors, the oxygen atom of the morpholine ring often forms a hydrogen bond with a conserved valine residue in the hinge region.[4][5] The morpholine moiety is a recurring feature in numerous PI3K inhibitors, including those with morpholino-pyrimidine and morpholino-triazine cores.[4][5]

Caption: Interaction of a morpholine-containing kinase inhibitor with the ATP binding site.

Therapeutic Applications of Morpholine-Containing Drugs

The versatility of the morpholine scaffold is reflected in the wide range of therapeutic areas where morpholine-containing drugs have found application.

Central Nervous System (CNS) Disorders

The ability of morpholine to improve BBB permeability makes it a particularly valuable scaffold for CNS-active drugs.[4][5][7] Several approved drugs for CNS disorders contain a morpholine moiety, including:

-

Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[4][5]

-

Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant and anxiolytic.[4][5]

-

Aprepitant: A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[4][5]

Oncology

As previously mentioned, the morpholine ring is a key feature in many kinase inhibitors used in cancer therapy. Examples of approved anticancer drugs containing a morpholine scaffold include:

-

Gefitinib: An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.[13]

-

Linezolid: While primarily an antibiotic, it has also been investigated for its anticancer properties. It contains a morpholine ring.[13][14]

-

Sonidegib: A smoothened (SMO) inhibitor used in the treatment of basal cell carcinoma.

A significant portion of morpholine-containing drugs approved in the last decade are classified as anticancer agents.[15]

Other Therapeutic Areas

The application of the morpholine scaffold extends beyond CNS disorders and oncology. Morpholine derivatives have demonstrated a broad spectrum of biological activities, including:[11][14][16]

-

Antibacterial

-

Antifungal

-

Anti-inflammatory

-

Antiviral

-

Antihypertensive

-

Analgesic

Synthesis and Experimental Protocols

The facile synthesis of morpholine derivatives is a key factor contributing to their widespread use in medicinal chemistry.[1][17]

General Synthetic Strategies

A variety of synthetic methodologies are available for the preparation of substituted morpholines. Common strategies include:

-

Cyclization of β-haloethylamines with β-hydroxyethylamines.

-

Reductive amination of aldehydes with amino alcohols.

-

Intramolecular cyclization of N-substituted diethanolamines.

More recent and novel synthetic approaches continue to be developed, providing medicinal chemists with an expanding toolbox for creating diverse libraries of morpholine-containing compounds.[18]

Experimental Protocol: Microwave-Assisted Synthesis of a Morpholine Derivative

This protocol describes a general procedure for the microwave-assisted synthesis of an N-aryl morpholine derivative, a common structural motif in bioactive compounds.

Materials:

-

Substituted aniline (1.0 mmol)

-

Bis(2-chloroethyl) ether (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.5 mmol)

-

N,N-Dimethylformamide (DMF) (3 mL)

-

Microwave reactor

Procedure:

-

Combine the substituted aniline, bis(2-chloroethyl) ether, and potassium carbonate in a microwave reaction vessel.

-

Add DMF to the vessel and seal it.

-

Place the vessel in the microwave reactor and irradiate at 150 °C for 30 minutes.

-

After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-aryl morpholine derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: A generalized workflow for the synthesis and purification of a morpholine derivative.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Systematic exploration of the structure-activity relationship (SAR) of morpholine-containing compounds is crucial for optimizing their biological activity.[11][19][20]

Key SAR Insights

-

Substitution on the Nitrogen Atom: The nitrogen atom of the morpholine ring is a common point of modification, allowing for the introduction of various substituents to probe the steric and electronic requirements of the target binding site.

-

Substitution on the Carbon Atoms: Substitution on the carbon atoms of the morpholine ring can influence the conformation of the ring and introduce additional points of interaction with the target. Chiral morpholines can lead to enantiomers with different potency and selectivity profiles.[12]

-

Bridged Morpholines: The introduction of a bridge across the morpholine ring can enhance selectivity for certain targets, such as mTOR over PI3K, by exploiting differences in the depth of the binding pocket.[4][5][12]

Bioisosteric Replacement

In some cases, the morpholine ring itself can be replaced by a bioisostere to further fine-tune the properties of a drug candidate. Common bioisosteres for the morpholine ring include:[21][22][23]

-

Thiomorpholine: The replacement of the oxygen atom with a sulfur atom can alter the electronic properties and hydrogen bonding capacity of the ring.[16]

-

Piperazine: While differing in basicity, piperazine can sometimes serve as a bioisosteric replacement for morpholine.[15]

-

Spirocyclic and Fused Ring Systems: More conformationally restricted analogs can be used to improve binding affinity and selectivity.[21][23]

Conclusion and Future Perspectives